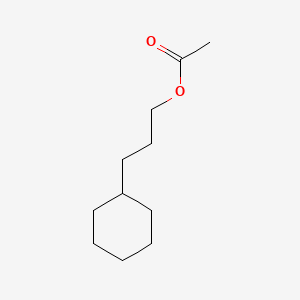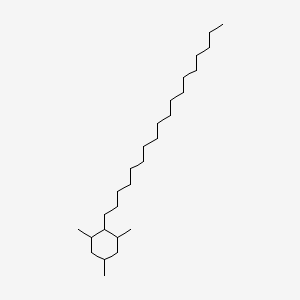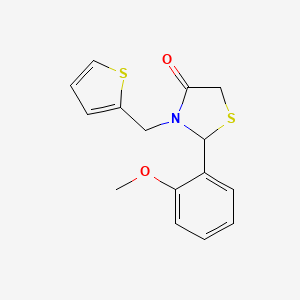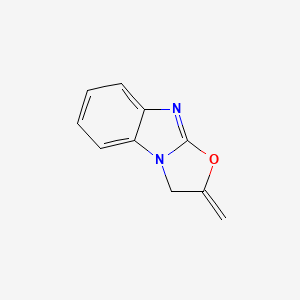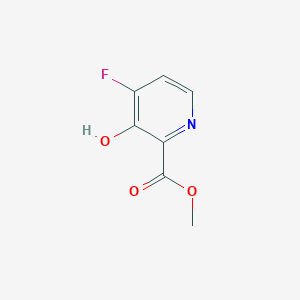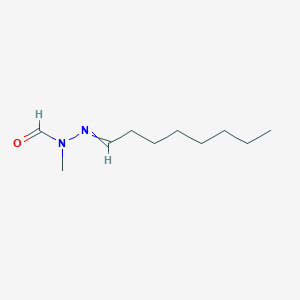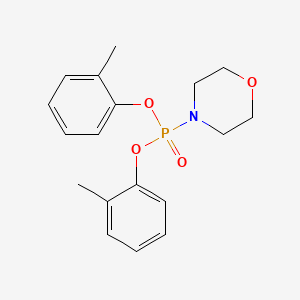
Di-o-tolyl 4-morpholinephosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinophosphonic acid di-o-tolyl ester is a chemical compound with the molecular formula C18H22NO4P and a molecular weight of 347.35 g/mol . It is known for its unique structure, which includes a morpholine ring and two o-tolyl groups attached to a phosphonic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of morpholinophosphonic acid di-o-tolyl ester typically involves the reaction of morpholine with phosphonic acid derivatives. One common method is the reaction of morpholine with di-o-tolyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
化学反应分析
Morpholinophosphonic acid di-o-tolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the ester groups into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
科学研究应用
Morpholinophosphonic acid di-o-tolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
作用机制
The mechanism of action of morpholinophosphonic acid di-o-tolyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Morpholinophosphonic acid di-o-tolyl ester can be compared with other phosphonic acid esters, such as:
Dimethyl phosphonate: A simpler ester with two methyl groups instead of o-tolyl groups.
Diethyl phosphonate: Similar to dimethyl phosphonate but with ethyl groups.
Diphenyl phosphonate: Contains two phenyl groups, offering different steric and electronic properties compared to o-tolyl groups.
The uniqueness of morpholinophosphonic acid di-o-tolyl ester lies in its combination of a morpholine ring and o-tolyl groups, which confer specific chemical reactivity and potential biological activity .
属性
CAS 编号 |
64039-15-2 |
|---|---|
分子式 |
C18H22NO4P |
分子量 |
347.3 g/mol |
IUPAC 名称 |
4-bis(2-methylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI 键 |
RVYFKHBCERDLRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
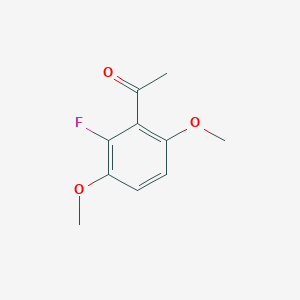
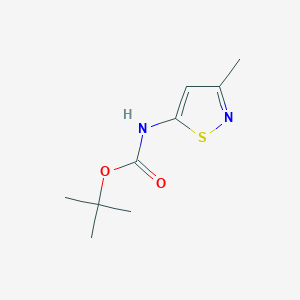
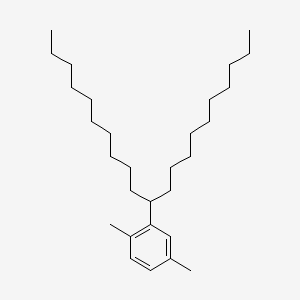
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
